molecular formula C9H9N3S B1620757 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 36017-19-3

4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1620757
CAS RN: 36017-19-3
M. Wt: 191.26 g/mol
InChI Key: JNPLNRXTDYNMEG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the synthesized compound would also be discussed.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It would detail the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be discussed.


Scientific Research Applications

Corrosion Inhibition

4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives are actively researched for their corrosion inhibition properties. Studies like that by Yadav et al. (2013) have shown that these compounds are effective in preventing corrosion in metals like mild steel, especially in acidic environments such as HCl solutions (Yadav et al., 2013). These inhibitors work by forming a protective layer on the metal surface, thereby reducing the rate of corrosion.

Antimicrobial Activity

Compounds like 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol have been studied for their potential antimicrobial activities. Bayrak et al. (2009) synthesized several 1,2,4-triazole derivatives and evaluated their antimicrobial properties. These studies indicate a promising avenue for the development of new antimicrobial agents (Bayrak et al., 2009).

Veterinary Medicine

In veterinary medicine, 1,2,4-triazole derivatives, including those similar to 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, are being explored for their effectiveness in treating animal diseases. Ohloblina et al. (2022) studied the effects of such compounds on the morphological composition of animal blood and individual biochemical indicators, showing positive results in treating fungal diseases on animal skin (Ohloblina et al., 2022).

Anti-tumor and Anti-cancer Research

Recent studies have also explored the potential anti-tumor and anti-cancer applications of 1,2,4-triazole derivatives. Hovsepyan et al. (2018) synthesized new 1,2,4-triazole thioether derivatives and tested them for anti-tumor activity, revealing potential applications in cancer treatment (Hovsepyan et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-7-4-2-3-5-8(7)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPLNRXTDYNMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366468
Record name 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

36017-19-3
Record name 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MT CHARY - academia.edu
1, 8-Naphthyridine derivatives have attracted considerable attention because of the it’s skeleton is present in many compounds, which have been isolated from natural sources, with …
Number of citations: 3 www.academia.edu
S Baluja, S Chanda, R Chabhadiya… - Journal of the Serbian …, 2007 - doiserbia.nb.rs
Some 4-aryltriazoles were synthesized and tested for their antibacterial effects against Bacillus cereus, Pseudomonas testosteroni, Klebsiella pneumoniae Micrococcus flavus, and …
Number of citations: 19 doiserbia.nb.rs
SA Khan, SM Imam, A Ahmad, SH Basha… - Journal of Saudi …, 2018 - Elsevier
Based on the core structure of Felbinac drug, three series (4a–d, 5a–d and 6a–n) of five membered heterocyclic derivatives containing three heteroatoms were designed and …
Number of citations: 24 www.sciencedirect.com
BK Karale, SJ Takate, SP Salve, BH Zaware… - 2014 - nopr.niscpr.res.in
Reaction of acid hydrazide 1 with various aryl isothiocynates yields thiosemicarbazides 2. Compounds 2 gives 1,3,4-thiadiazoles 3 and 1,2,4-triazoles 4 in acidic and basic medium …
Number of citations: 13 nopr.niscpr.res.in

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